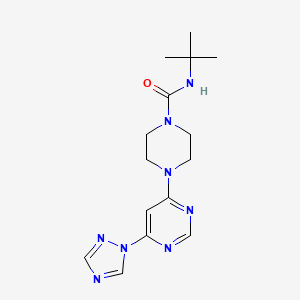
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(tert-butyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(tert-butyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C15H22N8O and its molecular weight is 330.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(tert-butyl)piperazine-1-carboxamide is a heterocyclic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H22N8O with a molecular weight of approximately 330.39 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a triazole group, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N8O |
| Molecular Weight | 330.39 g/mol |
| CAS Number | 1795083-42-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole and pyrimidine components are known for their roles in modulating enzyme activity and influencing cellular pathways.
- Antifungal Activity : The triazole moiety is recognized for its antifungal properties, particularly against pathogens such as Candida and Aspergillus species. It functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structural features exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the piperazine ring enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.
- Inflammatory Response Modulation : Research indicates that derivatives of triazole-pyrimidine compounds can act as antagonists for specific receptors involved in inflammatory responses, such as the P2Y14 receptor. This modulation can help in managing conditions characterized by excessive inflammation.
Study 1: Antifungal Activity
A study conducted on derivatives of triazole compounds demonstrated significant antifungal activity against Candida albicans. The compound exhibited an IC50 value (the concentration required to inhibit 50% of fungal growth) comparable to established antifungal agents .
Study 2: Anticancer Activity
In vitro evaluations showed that similar triazole-pyrimidine derivatives induced apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Study 3: Inflammatory Response
Research on P2Y14 receptor antagonists revealed that compounds with structural similarities to our target compound inhibited neutrophil motility, suggesting potential applications in treating inflammatory diseases .
特性
IUPAC Name |
N-tert-butyl-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N8O/c1-15(2,3)20-14(24)22-6-4-21(5-7-22)12-8-13(18-10-17-12)23-11-16-9-19-23/h8-11H,4-7H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPODRUGXWGOYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













